molecular formula C26H24BF2N7O2 B13708688 N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide

Cat. No.: B13708688
M. Wt: 515.3 g/mol
InChI Key: SQHNXNWCLPYDBQ-QPJJXVBHSA-N
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Description

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including azide, difluoro, and pyrrole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the azidopropyl group: This step involves the reaction of a suitable precursor with sodium azide under specific conditions.

    Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Coupling reactions: The final compound is formed through coupling reactions involving the azidopropyl and difluoro intermediates.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The difluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[730

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling studies due to the presence of the azide group.

    Medicine: Investigated for its potential as a drug candidate or a diagnostic tool.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide depends on its specific application. In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The difluoro group may enhance the compound’s stability and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide: Similar in structure but may have different functional groups or substituents.

    This compound: Variants with different azide or difluoro groups.

Uniqueness

The unique combination of azide, difluoro, and pyrrole groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H24BF2N7O2

Molecular Weight

515.3 g/mol

IUPAC Name

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide

InChI

InChI=1S/C26H24BF2N7O2/c28-27(29)35-20(8-9-21(35)17-22-10-13-25(36(22)27)24-3-1-14-31-24)7-4-19-5-11-23(12-6-19)38-18-26(37)32-15-2-16-33-34-30/h1,3-14,17,31H,2,15-16,18H2,(H,32,37)/b7-4+

InChI Key

SQHNXNWCLPYDBQ-QPJJXVBHSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2C3=CC=CN3)C=C4[N+]1=C(C=C4)/C=C/C5=CC=C(C=C5)OCC(=O)NCCCN=[N+]=[N-])(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CN3)C=C4[N+]1=C(C=C4)C=CC5=CC=C(C=C5)OCC(=O)NCCCN=[N+]=[N-])(F)F

Origin of Product

United States

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